molecular formula C16H20O3 B8803104 2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid CAS No. 68767-16-8

2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid

Cat. No. B8803104
CAS RN: 68767-16-8
M. Wt: 260.33 g/mol
InChI Key: JLGLDJKSKWKYNN-UHFFFAOYSA-N
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Description

“2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C17H22O3 . Its average mass is 274.355 Da and its monoisotopic mass is 274.156891 Da .


Synthesis Analysis

The synthesis of similar compounds involves several steps, including the reaction of sodium hydroxide in excessive methanol with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde . This is followed by chloromethylation reaction on the p-methoxy tolualdehyde and concentrated hydrochloric acid in the existence of sulfuric acid to obtain p-chloromethyl benzyl ether . The p-chloromethyl benzyl ether then undergoes a nucleophilic reaction with sodium cyanide to obtain p-methoxy-methyl benzyl cyanide . This is reacted with dimethyl carbonate under high pressure in the existence of a catalyst to obtain p-methoxy-methyl benzyl iso-propionitrile . Finally, the p-methoxy-methylbenzyl sodium isopropionate reacts with excessive concentrated sulfuric acid to generate molten salt which is reacted with hydrobromic acid to obtain the target product .


Molecular Structure Analysis

The molecular structure of “2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid” is defined by its molecular formula C17H22O3 . The structure includes a cyclohexyl group attached to a phenyl group through a methyl bridge, and a propanoic acid moiety attached to the phenyl group .

properties

CAS RN

68767-16-8

Product Name

2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

2-[4-[(2-oxocyclohexyl)methyl]phenyl]propanoic acid

InChI

InChI=1S/C16H20O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-9,11,14H,2-5,10H2,1H3,(H,18,19)

InChI Key

JLGLDJKSKWKYNN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCCC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thirteen grams of ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclohexan-1-ylmethyl)phenyl]propionate was dissolved in 200 ml of 80% ethanol containing 5 g of potassium hydroxide and the solution was refluxed for 2 hours. Ethanol was removed by distillation from the reaction mixture, 100 ml of water was added to the residue and the mixture was extracted with ether. The aqueous layer was heated at 50°-60° C. with stirring for 1 hour after addition of 100 ml of conc. hydrochloric acid, extracted with ether, the extract was washed with water, dried and the solvent removed by distillation to give an yellow oily substance, which was chromatographed on a column of silica gel affording a colorless oily substance from an eluate with a mixture of benzene:ethyl acetate = 5:1. The substance was subjected to a vacuum distillation to give 4.1 g of the desired compound as a colorless oily substance, b.p. 190°-195° C. at 0.4 mm Hg (bath temp.). The compound solidified as it was cooled to crystals, m.p. 84°-86° C.
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ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclohexan-1-ylmethyl)phenyl]propionate
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200 mL
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